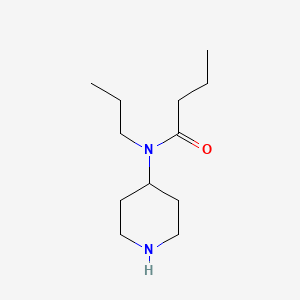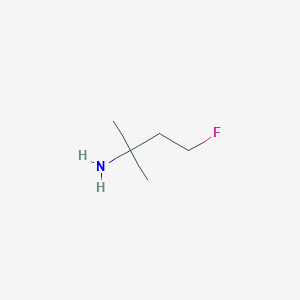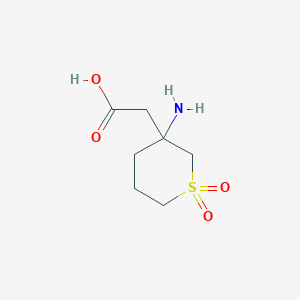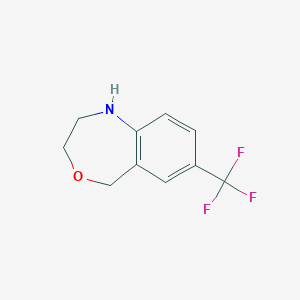
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide: is a chemical compound that features a trifluoromethanesulfonamide group attached to an aminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of trifluoromethanesulfonyl chloride with ethylenediamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
CF3SO2Cl+H2NCH2CH2NH2→CF3SO2NHCH2CH2NH2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.
Oxidation and reduction: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Nucleophilic substitution: Substituted amines or amides.
Condensation reactions: Schiff bases or imines.
Oxidation and reduction: Corresponding oxidized or reduced amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide is used as a building block in the synthesis of more complex molecules. Its trifluoromethanesulfonamide group imparts unique electronic properties that can be exploited in various chemical reactions.
Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and protein functions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its unique structure can be tailored to interact with specific biological targets.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants or catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of enzymatic functions, depending on the specific application.
Comparación Con Compuestos Similares
- N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
Comparison: this compound is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications in both research and industry.
Propiedades
Fórmula molecular |
C3H7F3N2O2S |
|---|---|
Peso molecular |
192.16 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C3H7F3N2O2S/c4-3(5,6)11(9,10)8-2-1-7/h8H,1-2,7H2 |
Clave InChI |
LQSTWVDFDGVQPE-UHFFFAOYSA-N |
SMILES canónico |
C(CNS(=O)(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)





![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)






